1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C22H18N2O6S and its molecular weight is 438.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural features similar to "1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate" have been synthesized and evaluated for their biological activities. For instance, the synthesis of substituted azetidinyl compounds has shown significant activity predominantly against Gram-negative bacteria, indicating their potential as antimicrobial agents (S. Woulfe & M. Miller, 1985). Another study focused on the synthesis, reactions, and antimicrobial activities of 8-ethoxycoumarin derivatives, revealing their potential in creating compounds with antimicrobial properties (H. M. Mohamed et al., 2012).
Antimicrobial and Antifungal Activities
Research has also explored the synthesis and bio-evaluation of novel amide derivatives related to this compound, demonstrating antimicrobial, antifungal, and antimalarial activities. These findings suggest the potential use of such compounds in developing treatments against a range of pathogens (Nilay Shah et al., 2016).
Potential Anti-COVID-19 Applications
A particular study on heterocyclic compounds derived from cyclohexane-1,4-dione, including tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, targeted the SARS-CoV-2 main protease (Mpro). This research highlights the exploration of such compounds as potential anti-COVID-19 agents, showcasing the relevance of these molecular structures in addressing contemporary health challenges (Rafat Milad Mohareb & Nadia Youssef Megally Abdo, 2021).
Green Synthesis and Environmental Considerations
The green approach to synthesizing benzo[d]chromeno[3,4-h]oxathiazonine derivatives via multicomponent reactions (MCRs) in water represents an environmentally friendly methodology in the chemical synthesis of complex molecules. This study combines experimental and DFT studies to optimize the synthesis process, highlighting the importance of sustainable practices in scientific research (H. Djahaniani et al., 2015).
Mechanism of Action
Target of action
Compounds with a benzothiazole ring, such as this one, are often involved in a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . The specific targets would depend on the exact structure and functional groups of the compound.
properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-27-15-6-4-8-17-18(15)23-22(31-17)24-10-13(11-24)29-20(25)14-9-12-5-3-7-16(28-2)19(12)30-21(14)26/h3-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYUQSHNVFKWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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